5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
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Overview
Description
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a chloro group, a pyrimidinyl group, a pyrazolyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via the reaction of hydrazines with 1,3-diketones.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.
Chlorination: The final step involves the chlorination of the compound using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and undergo diverse chemical reactions. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C11H9ClN6S |
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Molecular Weight |
292.75 g/mol |
IUPAC Name |
5-chloro-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9ClN6S/c1-6-2-3-13-10(16-6)18-11-17-8(9(12)19-11)7-4-14-15-5-7/h2-5H,1H3,(H,14,15)(H,13,16,17,18) |
InChI Key |
ZTABEYOTBMDDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C(S2)Cl)C3=CNN=C3 |
Origin of Product |
United States |
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